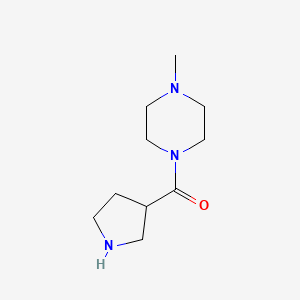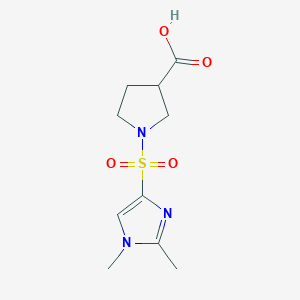![molecular formula C9H6ClF4NO B7568992 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide, also known as CF3-PAB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of amides and is commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide acts by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. The binding affinity of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide to the target molecule depends on the chemical structure of the molecule and the nature of the interaction between the two molecules. The mechanism of action of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide is complex and varies depending on the target molecule.
Biochemical and Physiological Effects:
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high binding affinity for certain proteins and enzymes, making it a useful tool for studying their function. However, there are also some limitations to its use in lab experiments. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for the use of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals based on 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide. Another area of interest is the study of the biochemical and physiological effects of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide on living organisms. Further research is needed to fully understand the mechanism of action of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with trifluoromethylbenzene in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product depends on the reaction parameters such as temperature, pressure, and reaction time. The purity of the product can be improved by using various purification techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has also been used as a probe to study the binding affinity of various proteins and enzymes. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Propriétés
IUPAC Name |
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCMWRCKDJHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylbenzimidazol-2-yl)methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7568911.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B7568919.png)


![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7568948.png)
![2-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propanoic acid](/img/structure/B7568952.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7568960.png)


![1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine](/img/structure/B7568980.png)

![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)